TBA-7371 - 1494675-86-3

TBA-7371

Catalog Number: EVT-260374
CAS Number: 1494675-86-3
Molecular Formula: C18H21N5O3
Molecular Weight: 355.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

TBA-7371 is a novel small molecule inhibitor of the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). [, , ] This enzyme is crucial for the biosynthesis of arabinogalactan, a key component of the Mycobacterium tuberculosis cell wall. [, , , ] TBA-7371 belongs to the class of 1,4-azaindole-based DprE1 inhibitors and is structurally distinct from other DprE1 inhibitors in clinical development like BTZ043, PBTZ169, and OPC-167832. [, ]

Synthesis Analysis

While specific details of the synthesis of TBA-7371 have not been extensively reported in the provided literature, a related study describes the synthesis of a benzimidazole analogue of TBA-7371. [] This analogue, N-(2-fluoroethyl)-1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-4-carboxamide, was synthesized and structurally characterized, providing insights into potential synthetic approaches for TBA-7371. Further research into the specific synthetic methods for TBA-7371 is needed.

Mechanism of Action

TBA-7371 exerts its antimycobacterial activity by inhibiting the enzyme DprE1. [, , , ] DprE1 is essential for the biosynthesis of arabinogalactan, a vital component of the Mycobacterium tuberculosis cell wall. [, , , ] By inhibiting DprE1, TBA-7371 disrupts the formation of the mycobacterial cell wall, ultimately leading to bacterial cell death. [, , , ]

Applications

The primary application of TBA-7371 in scientific research is in the development of new treatments for tuberculosis (TB). [, , , , , , , ] Specifically, its potent activity against Mycobacterium tuberculosis, including drug-resistant strains, makes it a promising candidate for new TB drug regimens. [, , , , ]

  • Preclinical Studies:

    • TBA-7371 has demonstrated efficacy in preclinical studies using mouse models of tuberculosis. [, ] These studies showed that TBA-7371, alone and in combination with other antitubercular agents, effectively reduces bacterial burden in the lungs of infected mice. [, ]
    • Research has also investigated the pharmacokinetic and pharmacodynamic properties of TBA-7371, examining its absorption, distribution, metabolism, and excretion in animal models. [] These studies are crucial for optimizing dosing regimens and predicting efficacy in humans.
  • Clinical Trials:

    • TBA-7371 has progressed to Phase I clinical trials, evaluating its safety and tolerability in healthy human volunteers. [, ] Results from these trials will be crucial in determining its suitability for further clinical development.
Future Directions
  • Clinical Development: The most immediate future direction for TBA-7371 is the continuation of clinical trials to evaluate its safety, efficacy, and optimal dosing regimens in humans. [, ] These trials will determine its potential for use as part of new TB treatment regimens.
  • Drug Resistance: Further research is needed to understand the potential for the development of resistance to TBA-7371. [, ] This includes monitoring for the emergence of resistant strains and investigating strategies to mitigate resistance development.
  • Combination Therapies: Exploring the efficacy of TBA-7371 in combination with other antitubercular agents will be crucial in developing shorter and more effective treatment regimens. [, ] This includes identifying synergistic drug combinations and optimizing their dosing schedules.
  • Mechanism of Action: While the primary target of TBA-7371 is known to be DprE1, further research is needed to fully elucidate its mechanism of action. [, , , ] This includes understanding the specific interactions between TBA-7371 and DprE1, as well as exploring potential off-target effects.
  • Structure-Activity Relationships: Investigating the structure-activity relationship of TBA-7371 and its analogues could lead to the development of more potent and selective DprE1 inhibitors with improved pharmacological properties. [, ]

Properties

CAS Number

1494675-86-3

Product Name

N-(2-hydroxyethyl)-1-((6-methoxy-5-methylpyrimidin-4-yl)methyl)-6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide

IUPAC Name

N-(2-hydroxyethyl)-1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-6-methylpyrrolo[3,2-b]pyridine-3-carboxamide

Molecular Formula

C18H21N5O3

Molecular Weight

355.4 g/mol

InChI

InChI=1S/C18H21N5O3/c1-11-6-15-16(20-7-11)13(17(25)19-4-5-24)8-23(15)9-14-12(2)18(26-3)22-10-21-14/h6-8,10,24H,4-5,9H2,1-3H3,(H,19,25)

InChI Key

VDRYGTNDKXIPSK-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=CN2CC3=C(C(=NC=N3)OC)C)C(=O)NCCO)N=C1

Solubility

Soluble in DMSO, not in water

Synonyms

AZ7371; AZ-7371; AZ 7371, azaindole

Canonical SMILES

CC1=CC2=C(C(=CN2CC3=C(C(=NC=N3)OC)C)C(=O)NCCO)N=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.